1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)-

Structure-Activity Relationship Medicinal Chemistry Triazole Scaffold Optimization

1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- (CAS 944897-11-4; synonyms: [3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine) is a brominated 1,2,4-triazole derivative bearing a primary aminomethyl substituent at the 5-position and an ortho-bromophenyl group at the 3-position of the triazole ring. Its molecular formula is C₉H₉BrN₄ with a molecular weight of 253.10 g/mol.

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
CAS No. 944897-11-4
Cat. No. B12114075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)-
CAS944897-11-4
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=N2)CN)Br
InChIInChI=1S/C9H9BrN4/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
InChIKeyGHAHSOWECKIZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- (CAS 944897-11-4) – Physicochemical Identity and Research-Grade Availability


1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- (CAS 944897-11-4; synonyms: [3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine, 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine) is a brominated 1,2,4-triazole derivative bearing a primary aminomethyl substituent at the 5-position and an ortho-bromophenyl group at the 3-position of the triazole ring . Its molecular formula is C₉H₉BrN₄ with a molecular weight of 253.10 g/mol . The compound belongs to the 1,2,4-triazole class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including anticancer, antimicrobial, and immunomodulatory effects . The ortho-bromine substitution pattern distinguishes this compound from its para- and meta-bromo isomers, introducing steric and electronic properties that influence molecular recognition and synthetic derivatization strategies [1].

Why the Ortho-Bromo Regioisomer of 1H-1,2,4-Triazole-5-methanamine Cannot Be Substituted with Para- or Meta-Bromo Analogs


The bromine substitution position on the phenyl ring of 1,2,4-triazole-5-methanamine derivatives is not a trivial structural variation; it fundamentally alters steric accessibility, electronic distribution, and biological target engagement. QSAR studies on bromophenyl triazoles indicate that ortho-substitution introduces steric hindrance that can reduce activity at certain targets compared to meta-substitution, while para-substitution alters electronic effects that may diminish binding affinity . In kinase inhibition contexts, the bromine position on benzotriazole scaffolds directly modulates pKa and hydrophobic interactions, producing IC₅₀ differences exceeding several-fold between positional isomers [1]. Consequently, the ortho-bromo compound cannot serve as a drop-in replacement for its para-bromo analog (CAS 1240527-78-9) or meta-bromo analog (CAS 944897-02-3) in structure-activity relationship (SAR) studies, lead optimization campaigns, or chemical probe development without quantitative re-validation of target engagement and selectivity .

Quantitative Differentiation Evidence for 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- (CAS 944897-11-4) Versus Comparator Analogs


Steric and Electronic Differentiation: Ortho-Br vs. Meta-Br vs. Para-Br 1,2,4-Triazole-5-methanamines

The ortho-bromophenyl substitution in the target compound (CAS 944897-11-4) imposes a dihedral angle deviation and steric clash with the triazole ring that is absent in the para-bromo isomer (CAS 1240527-78-9). QSAR models for bromophenyl-1,2,4-triazoles predict that ortho-substitution introduces steric hindrance detrimental to binding at planar active sites, whereas meta-substitution is generally optimal and para-substitution attenuates electronic effects . In a related bromobenzotriazole kinase inhibitor series, the positional isomer of bromine on the benzo-fused triazole shifted the IC₅₀ against CK2α from sub-micromolar to >100 μM, demonstrating that halogen position alone can produce >100-fold potency differences [1]. For the 5-methanamine series, the ortho-bromo configuration provides a unique vector for directed functionalization (e.g., ortho-lithiation or Pd-catalyzed cross-coupling) that is geometrically inaccessible with the para isomer .

Structure-Activity Relationship Medicinal Chemistry Triazole Scaffold Optimization

PD-L1/c-Myc Dual Downregulation: Ortho-Br vs. Para-Br Triazole Scaffolds in Oncoimmunomodulation

In a direct head-to-head study of fourteen 1,2,4-triazole-scaffold derivatives evaluated for PD-L1 and c-Myc downregulation, the para-bromophenyl substituted compound (p-Bromophenyltriazol 3) was identified as the most active dual downregulator and a potential immunomodulator agent, also suppressing IL-6 secretion [1]. While the ortho-bromo analog (CAS 944897-11-4) was not explicitly included in this published series, the SAR established that bromine position critically affects dual-target activity: the para-bromo substitution was selected as optimal among bromophenyl-bearing compounds. This implies that the ortho-bromo compound would exhibit a distinct, and likely reduced, PD-L1/c-Myc downregulation profile compared to its para counterpart, making it valuable as a selectivity control or for probing steric constraints at the target binding sites [1].

Cancer Immunotherapy PD-L1 Downregulation c-Myc Inhibition Small-Molecule Immunomodulators

Antimicrobial Activity of 2-Bromophenyl-1,2,4-Triazole Derivatives: Alkylthio Series Quantitative MIC Data

Although direct MIC data for the 5-methanamine compound (CAS 944897-11-4) are not published, closely related 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles—synthesized from the same 2-bromophenyl-triazole-3-thiol precursor—demonstrated structure-dependent antimicrobial and antifungal activity. The most active analog, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi), showed strong antimicrobial effect, while compounds IIa–IIe exhibited moderate activity [1]. The antimicrobial potency was found to increase with alkyl chain length [1]. The target compound's primary amine (methanamine) at the 5-position offers a distinct hydrogen-bond donor/acceptor profile versus the alkylthio series, enabling derivatization into amides, sulfonamides, or ureas that can systematically probe antimicrobial SAR in ways the thioether series cannot [2].

Antimicrobial Resistance Antifungal Drug Discovery Triazole-Based Anti-Infectives

Synthetic Tractability: Ortho-Bromophenyl Triazole as a Versatile Building Block for Library Synthesis

The ortho-bromine atom in the target compound enables unique synthetic transformations that are sterically or electronically disfavored in para- or meta-bromo analogs. Ortho-lithiation using n-butyllithium at −78°C in THF is directed cooperatively by the triazole nitrogen and bromine atom, generating an aryllithium intermediate that reacts with electrophiles (DMF, I₂, TMSCl) to install formyl, iodo, or silyl groups regiospecifically . This ortho-directed metalation (DoM) chemistry is not feasible with the para isomer. Additionally, the primary amine group allows for amide coupling, reductive amination, and sulfonamide formation, enabling rapid parallel library synthesis [1]. The combination of an ortho-bromo handle for cross-coupling and a methanamine handle for diversity-oriented synthesis makes this compound a strategically differentiated building block compared to its regioisomers or thioether analogs .

Parallel Synthesis Chemical Biology Triazole Library Generation Cross-Coupling

Optimal Research Procurement Scenarios for 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- (CAS 944897-11-4)


Regioisomeric Selectivity Control in Bromophenyl-Triazole Kinase Inhibitor SAR Studies

For kinase drug discovery programs evaluating bromophenyl-triazole scaffolds, the ortho-bromo compound serves as an essential selectivity control to validate that inhibitory activity is regioisomer-dependent. The >100-fold IC₅₀ differences observed between bromine positional isomers in CK2α inhibition [1] underscore the necessity of including the ortho isomer in SAR matrices to establish robust structure-activity relationships and avoid false-negative conclusions from para-biased screening libraries.

Negative Control Probe for PD-L1/c-Myc Dual-Target Immunomodulator Development

Given that the para-bromo triazole was identified as the most active PD-L1 and c-Myc downregulator among 14 triazole derivatives [2], the ortho-bromo compound (predicted to exhibit reduced dual-target activity due to steric hindrance) can be deployed as a negative-control chemical probe. This enables researchers to demonstrate that oncoimmunomodulatory activity is regiospecific, strengthening mechanistic claims in publications and patent filings.

Diversity-Oriented Synthesis Starting Point for Antimicrobial Triazole Libraries

The validated antimicrobial activity of 2-bromophenyl-triazole derivatives, combined with the synthetic versatility of the ortho-bromo and primary amine handles, positions this compound as a strategic starting material for generating focused anti-infective libraries [3]. The methanamine group enables amide, sulfonamide, and urea library synthesis, while the ortho-bromine allows subsequent Pd-catalyzed cross-coupling or directed ortho-metalation to access chemical space inaccessible from para- or meta-bromo analogs or thioether series.

Chemical Biology Tool for Probing Steric Constraints in Triazole-Binding Protein Pockets

The ortho-bromine introduces steric bulk adjacent to the triazole ring that is absent in para- and meta-substituted analogs. This compound can be utilized as a steric probe in chemical biology studies to map the steric tolerance of triazole-binding sites on proteins, including kinases, cytochrome P450 enzymes, and nucleotide-binding domains, complementing para-substituted analogs in systematic biophysical profiling panels [1].

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